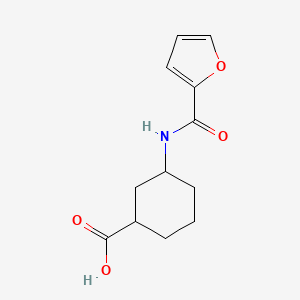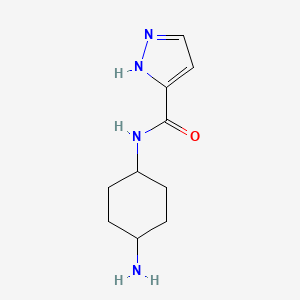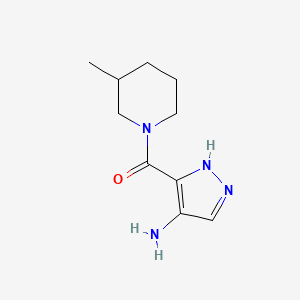![molecular formula C14H16FN3O2 B7569186 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme activity. In pharmacology, this compound has been tested for its ability to modulate ion channels and neurotransmitter receptors.
作用機序
The mechanism of action of 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the modulation of protein function through covalent modification. This compound contains a reactive methylpyrazole group that can form a covalent bond with certain amino acid residues in proteins, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein targets and experimental conditions. In some cases, this compound can inhibit protein function by blocking enzyme active sites or disrupting protein-protein interactions. In other cases, this compound can activate protein function by inducing conformational changes or stabilizing protein complexes.
実験室実験の利点と制限
3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and stability. This compound can also be easily synthesized in large quantities and modified to incorporate fluorescent or biotinylated tags for visualization and purification. However, this compound also has some limitations, such as its potential for off-target effects and the need for careful optimization of experimental conditions to achieve specific protein labeling.
将来の方向性
There are several potential future directions for research on 3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid, including the development of new synthetic methods and modifications to improve its potency, selectivity, and pharmacokinetic properties. This compound could also be used in combination with other chemical probes or imaging techniques to study complex biological systems and disease pathways. Finally, this compound could be applied in drug discovery efforts to identify new therapeutic targets and lead compounds for various diseases.
Conclusion
In conclusion, this compound is a versatile chemical compound that has many potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new insights into protein function and disease mechanisms, as well as the development of new drugs and therapies.
合成法
3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid can be synthesized through a multi-step process, starting with the reaction of 3-fluoro-4-nitrobenzoic acid with methylamine to form 3-fluoro-4-nitrobenzamide. This intermediate is then reduced with sodium borohydride to yield 3-fluoro-4-aminobenzamide, which is further reacted with 1-methyl-4-(chloromethyl)pyrazole to produce this compound.
特性
IUPAC Name |
3-fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-17(7-10-6-16-18(2)8-10)9-12-4-3-11(14(19)20)5-13(12)15/h3-6,8H,7,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDGNUPMRMNLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)


